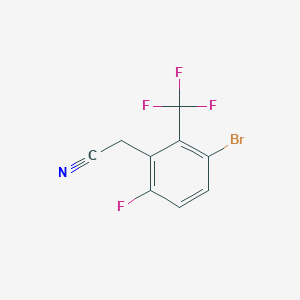

3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

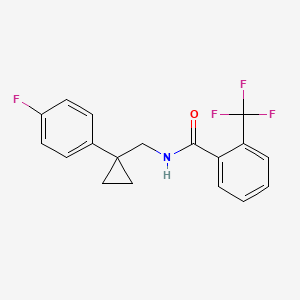

3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile (BFTPA) is a compound of significant scientific interest due to its unique properties. It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular formula of BFTPA is C9H4BrF4N. The InChI code is 1S/C9H4BrF4N/c10-6-1-2-7(11)5(3-4-15)8(6)9(12,13)14/h1-2H,3H2 .Physical And Chemical Properties Analysis

BFTPA is a solid at ambient temperature . Its molecular weight is 282.04. Other physical and chemical properties like melting point, boiling point, and solubility are not specified in the available resources.Scientific Research Applications

Reactivity and Characterization

- 2-Fluoro-4-(trifluoromethyl)-phenylacetonitrile, closely related to the compound , exhibits uncommon reactivity with the loss of three fluorine atoms, forming a trimeric compound. This reactivity was studied through NMR and MS/MS, proposing an unprecedented mechanism (Stazi et al., 2010).

Electrochemical Fluorination

- Electrochemical fluorination techniques have been explored for aromatic compounds, including phenylacetonitrile, which undergoes transformation in the cyano group to a trifluoromethyl group (Shainyan & Danilevich, 2006).

Synthesis of Trifluoromethyl Aryl Sulfides

- Silver(I) trifluoromethanethiolate reacts with inorganic iodide in acetonitrile to form a nucleophilic source of trifluoromethanethiolate, capable of converting activated aromatic compounds into trifluoromethyl aryl sulfides (Adams & Clark, 2000).

Synthesis of Fluorine-Containing Compounds

- The compound has potential application in the preparation of fluorine-containing phenylacetylenes, a process involving bromobenzenes and benzenes to produce various fluoro- or trifluoromethyl substituents (Kodaira & Okuhara, 1988).

Halogenation and Rearrangement Studies

- A study on the rearrangement of halo-substituted compounds, including bromo and fluoro derivatives, offers insights into the chemical behavior of similar halogenated compounds (McCord et al., 1982).

Fluoromethylation of Carbon-Carbon Multiple Bonds

- Trifluoromethyl and difluoromethyl groups, integral to compounds like 3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile, are crucial in photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds, a key area in organic synthesis (Koike & Akita, 2016).

19F NMR Studies

- Trifluoromethyl tags, as found in the compound, are important in 19F NMR studies for understanding protein conformers or states due to their sensitivity to local environments (Ye et al., 2015).

properties

IUPAC Name |

2-[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF4N/c10-6-1-2-7(11)5(3-4-15)8(6)9(12,13)14/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUAZWMWHVWEIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC#N)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2419956.png)

![(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419957.png)

![N-cyclohexyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2419958.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2419964.png)